Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluoro-4’-methyl[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluorine atom and a methyl group on the biphenyl structure, along with a carboxylate ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-4’-methyl[1,1’-biphenyl]-2-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4-fluoro-4’-methyl[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-4’-methyl[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can modulate signal transduction pathways and affect the activity of enzymes and receptors. For example, it may interact with nuclear factor kappaB (NFkappaB), a transcription factor involved in cell growth, cell death, and inflammation .
Comparison with Similar Compounds
- 4-Fluoro-4’-methylbiphenyl
- 4-Fluoro-4’-methyl-1,1’-biphenyl
- 4-Fluoro-4’-methyl-1,1-biphenyl
Comparison: Methyl 4-fluoro-4’-methyl[1,1’-biphenyl]-2-carboxylate is unique due to the presence of the carboxylate ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The ester group allows for further functionalization and derivatization, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
136834-55-4 |
---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-8-7-12(16)9-14(13)15(17)18-2/h3-9H,1-2H3 |
InChI Key |
GEPAQELTZTYXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.